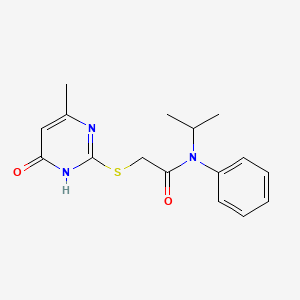

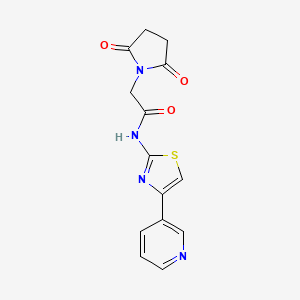

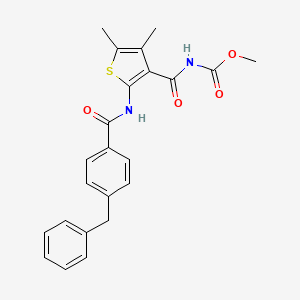

![molecular formula C25H24N4O3 B2636405 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921781-33-1](/img/structure/B2636405.png)

5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, has been achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers . The N5,4,3-regioisomeric structures were confirmed using 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) spectra .Molecular Structure Analysis

The molecular structure of similar compounds was accurately drawn using ChemDraw Ultra software, then optimized at density functional theory (DFT) using Becke’s three-parameter Lee–Yang–Parr hybrid functional (B3LYP/6-311**) basis set in a vacuum of Spartan 14 software .Chemical Reactions Analysis

The reaction of similar compounds, such as 5-amino-3-methyl-1-phenylpyrazole, with ethyl 2-cyano-3-ethoxyacrylate gave ethyl 2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]-acrylate . Heating this in PhNO2 under reflux in the presence of anhydrous AlCl3 led to intramolecular cyclization and the formation of 4-oxo-4,7-dihydro-1H .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds showed good pharmacokinetic properties having high gastrointestinal absorption, orally bioavailable, and less toxic .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

This compound is related to a class of chemicals undergoing extensive research for their potential in various scientific applications. Studies have focused on synthesizing and characterizing novel compounds within this family, revealing their structural properties and potential applications in medicinal chemistry and materials science.

Chemical Synthesis and Structural Analysis : Research has demonstrated methods for preparing compounds with the core structure of 5-allyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide. Techniques such as Michael addition, Mannich reactions, and Dieckmann condensation have been employed to synthesize fluorinated heterocyclic scaffolds potentially attractive for further functionalization (Revanna et al., 2013). X-ray diffraction studies complement these synthetic approaches by offering insights into the molecular and crystal structures of these compounds, aiding in the understanding of their physical and chemical properties (Wang et al., 2017).

Cytotoxicity and Biological Activities : Some derivatives within this chemical family have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The design of these compounds often incorporates considerations for optimizing their biological activities while assessing their safety profile by excluding cytotoxic effects (Hassan et al., 2014).

Supramolecular Aggregation and Conformational Features : Studies have also explored the supramolecular aggregation and conformational features of related thiazolo[3, 2-a]pyrimidines. These insights into their conformational behavior and intermolecular interactions can provide valuable information for designing compounds with desired physical and chemical properties for specific applications (Nagarajaiah & Begum, 2014).

Wirkmechanismus

The mechanism of action of similar compounds has been evaluated through molecular docking simulation with Mycobacterium tuberculosis target (DNA gyrase) to evaluate their theoretical binding affinities . The molecule with the highest binding affinity formed more H-bond interactions signifying better orientation of the ligand in the binding site compared to other molecules .

Safety and Hazards

As the compound is not intended for human or veterinary use, it should be handled with care during research.

Zukünftige Richtungen

The outcome of the research on similar compounds strengthens the relevance of these compounds as promising lead candidates for the treatment of multidrug-resistant tuberculosis which could help the medicinal chemists and pharmaceutical professionals in further designing and synthesis of more potent drug candidates . Moreover, the research also encouraged the in vivo and in vitro evaluation study for the proposed designed compounds to validate the computational findings .

Eigenschaften

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-3-15-28-16-21(24(30)26-14-13-18-9-11-20(32-2)12-10-18)23-22(17-28)25(31)29(27-23)19-7-5-4-6-8-19/h3-12,16-17H,1,13-15H2,2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWLCYBXVKKNOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

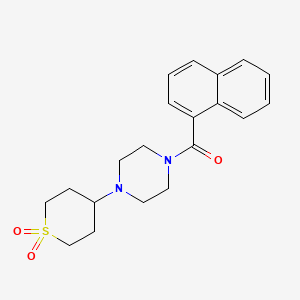

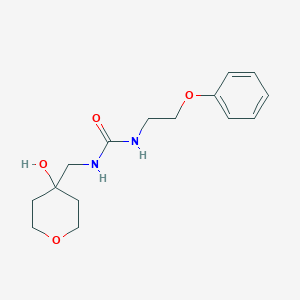

![1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2636322.png)

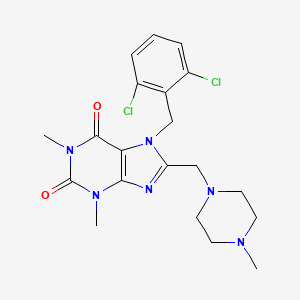

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide](/img/structure/B2636325.png)

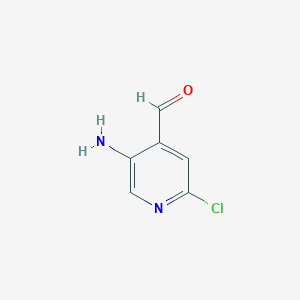

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2636336.png)

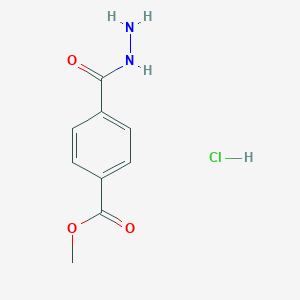

![N-[Cyano-(2-methylphenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2636338.png)

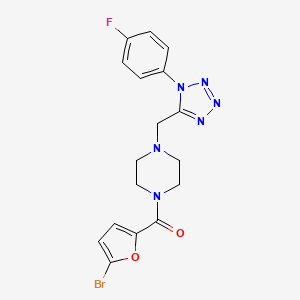

![4-bromo-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2636342.png)